molecular formula C13H14Cl2N2O2 B2736875 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride CAS No. 2031260-73-6

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride

Cat. No. B2736875
CAS RN: 2031260-73-6
M. Wt: 301.17
InChI Key: WKAZHPDNIPQXFZ-UHFFFAOYSA-N
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Description

“5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride” is a chemical compound. The closest related compound found is “5-Chloro-6-(chloromethyl)-1,3-benzodioxole” which has a CAS Number: 23468-31-7 and a Linear Formula: C8H6O2Cl2 .


Molecular Structure Analysis

The molecular structure of “5-Chloro-6-(chloromethyl)-1,3-benzodioxole”, a related compound, has a Linear Formula: C8H6O2Cl2 . The exact molecular structure of “5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride” might differ slightly due to the presence of the ethylpyrazole group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve chloromethylation. The Blanc chloromethylation is a common reaction involving aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The exact chemical reactions involving “5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride” might vary.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical reactivity of pyrazole derivatives have been extensively studied. For instance, the synthesis of 4-nitroso-5-aminopyrazole derivatives and their salts, including hydrochlorides, has demonstrated the importance of tautomerism, protonation, and E/Z isomerism in determining the chemical and physical properties of these compounds. Such studies lay the groundwork for further modifications and applications of pyrazole derivatives in various fields (Holschbach et al., 2003).

Alkylation and Nucleophilic Substitution Reactions

Alkylation reactions of pyrazoles, including modifications at the N-alkyl group, have been explored to understand the electronic and steric influences on chemical reactivity. This research is crucial for designing pyrazole-based compounds with specific biological or chemical properties (Katritzky et al., 1983).

Biological Activities

The biological activities of pyrazole derivatives, including their cytostatic and antimicrobial effects, have been a subject of investigation. For example, certain bis-(halomethyl)pyrazoles have shown potent cytostatic activities in vitro cultures of HeLa cells and significant trichomonacidal activities against Trichomonas vaginalis. Such studies highlight the therapeutic potential of pyrazole derivatives in treating various diseases (Iturrino et al., 1987).

Herbicidal and Agricultural Applications

The synthesis and evaluation of pyrazole derivatives for herbicidal activity represent another significant area of research. Compounds like 4-acylpyrazole derivatives have been found to induce chlorosis in weeds, indicating their potential as selective herbicides for agricultural use (Konotsune et al., 1979).

properties

IUPAC Name

5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2.ClH/c1-2-16-11(3-4-15-16)10-5-9(7-14)6-12-13(10)18-8-17-12;/h3-6H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAZHPDNIPQXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=C3C(=CC(=C2)CCl)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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